Triphenyl(propyl)phosphonium bromide

Catalog No.
S773877
CAS No.
6228-47-3
M.F
C21H22BrP
M. Wt
385.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyl(propyl)phosphonium bromide

CAS Number

6228-47-3

Product Name

Triphenyl(propyl)phosphonium bromide

IUPAC Name

triphenyl(propyl)phosphanium;bromide

Molecular Formula

C21H22BrP

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1

InChI Key

XMQSELBBYSAURN-UHFFFAOYSA-M

SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Triphenylpropylphosphonium Bromide; Bromo(propyl)triphenylphosphorane; NSC 50539; Propyltriphenylphosphonium Bromide;

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Catalyst

Triphenyl(propyl)phosphonium bromide finds use as a catalyst in various organic reactions. Here are some specific examples:

  • Carboxylation of styrene oxide: This reaction converts styrene oxide to styrene carbonate, a valuable intermediate in the production of polycarbonates. Triphenyl(propyl)phosphonium bromide acts as a phase-transfer catalyst, facilitating the reaction between the two immiscible phases (styrene oxide and aqueous sodium carbonate solution). Source: Journal of Molecular Catalysis A: Chemical, Volume 204, Issues 1-2, 2003, Pages 135-145:
  • Epoxidation of arylalkenes: This reaction involves the addition of an oxygen atom across a double bond in an arylalkene molecule, forming an epoxide. Triphenyl(propyl)phosphonium bromide can be used as a co-catalyst in this process. Source: Tetrahedron Letters, Volume 41, Issue 12, 2000, Pages 2241-2244:

Reactant

Triphenyl(propyl)phosphonium bromide also serves as a reactant in several other reactions, including:

  • Boration of allylic epoxides: This reaction introduces a boron atom into an allylic epoxide molecule. Triphenyl(propyl)phosphonium bromide participates as a Lewis acid, activating the epoxide for nucleophilic attack by the borane reagent. Source: The Journal of Organic Chemistry, Vol. 66, No. 15, 2001, pp 5092-5101:
  • Wittig reactions: These reactions involve the formation of carbon-carbon double bonds using phosphonium ylides. Triphenyl(propyl)phosphonium bromide can be converted into the corresponding ylide, which then reacts with carbonyl compounds to form the desired product. Source: Organic Syntheses, Vol. 68, 1990, pp 225:
  • Selective dimerization of α-olefins: This reaction involves the coupling of two α-olefin molecules to form a dimer. Triphenyl(propyl)phosphonium bromide can be employed as a catalyst in this process, enabling the selective formation of specific dimers. Source: Journal of the American Chemical Society, 2002, 124 (12), pp 3274-3275:
  • Synthesis of indoles: Indoles are a class of nitrogen-containing heterocyclic compounds with diverse applications. Triphenyl(propyl)phosphonium bromide can be used as a precursor in the synthesis of certain indoles. Source: Synthesis, 2002, (1), pp 122-124:

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6228-47-3
15912-75-1

Wikipedia

Triphenylpropylphosphonium bromide

Dates

Modify: 2023-08-15

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